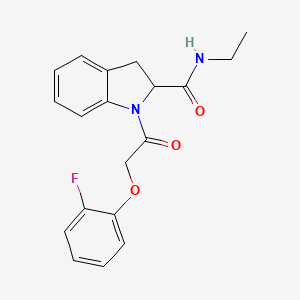

N-乙基-1-(2-(2-氟苯氧基)乙酰)吲哚-2-羧酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Indoles are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology and have been the focus of many researchers in the study of pharmaceutical compounds . The application of indole derivatives as biologically active compounds for the treatment of various disorders has attracted increasing attention .

Synthesis Analysis

The synthesis of indole derivatives has been a central theme in organic synthesis over the last century . Most approaches to indole synthesis require an ortho-disubstituted arene precursor . A more general approach would start from a mono-functionalized arene such as an aniline or halobenzene, followed by cyclization with C–C or C–N bond formation to an unactivated C–H bond .

Molecular Structure Analysis

The indole ring system represents one of the most abundant and important heterocycles in nature . The indole molecule has seven positions to accommodate different substitutions . Thus, new derivatives of the indole can be synthesized according to these seven positions .

Chemical Reactions Analysis

Indole syntheses almost universally involve annelation of the five-membered ring to an existing benzene ring bearing the appropriate functionality . Many methods frequently start from ortho-substituted anilines, thereby greatly restricting the availability of starting materials .

Physical And Chemical Properties Analysis

Indoles, both natural and synthetic, exhibit wide-ranging biological activity . Unusual and complex molecular architectures occur among their natural derivatives . As a result, this important ring system continues to attract attention from the international chemical community .

科学研究应用

荧光探针在生物学研究中的应用

一项关于氟化邻氨基苯酚衍生物的研究,包括 N-乙基-1-(2-(2-氟苯氧基)乙酰)吲哚啉-2-甲酰胺,突出了它们在创建 pH 敏感探针用于生物应用中的作用。这些化合物在生理范围内表现出 pK 值,并且对其他生理离子几乎没有亲和力,使其适用于细胞内 pH 测量。它们的设计包括氟原子,以作为内部化学位移参考来提高性能,从而有助于精确的生物分析 (Rhee, Levy, & London, 1995)。

代谢和处置分析

已经对人类中类似化合物的代谢和处置进行了研究,以了解它们的生物转化和排泄模式。这涉及研究氧化脱氨基过程和酶在这些途径中的作用。此类研究对于药物开发过程至关重要,特别是在评估潜在治疗剂的药代动力学方面 (Shaffer 等,2008)。

抗癌活性

已经使用电子结构方法对具有抗肿瘤活性的甲酰胺衍生物进行了研究。对 N-乙基-1-(2-(2-氟苯氧基)乙酰)吲哚啉-2-甲酰胺等化合物的研究集中于它们的电子性质和生物活性潜力。这包括分析它们的构象偏好、紫外吸收和反应性描述符,从而深入了解它们作为抗癌剂的适用性。已采用蛋白质数据库对接研究和分子动力学模拟来进一步了解它们的作用机制 (Al-Otaibi 等,2022)。

作用机制

Target of Action

N-ethyl-1-(2-(2-fluorophenoxy)acetyl)indoline-2-carboxamide is a type of indole derivative . Indole derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years . They are known to interact with a variety of enzymes and proteins, often inhibiting their activity .

Mode of Action

The presence of a carboxamide moiety in indole derivatives like N-ethyl-1-(2-(2-fluorophenoxy)acetyl)indoline-2-carboxamide causes hydrogen bonds with a variety of enzymes and proteins . This interaction often results in the inhibition of the activity of these enzymes and proteins .

Biochemical Pathways

Indole derivatives are known to have a broad spectrum of biological activities . They have been found to possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Pharmacokinetics

It’s known that the lipophilicity of indole derivatives can facilitate their diffusion through lipid-rich bilayers, such as those found in mycobacterium tuberculosis .

Result of Action

Indole derivatives are known to have a wide range of biological effects due to their interaction with various enzymes and proteins .

Action Environment

It’s known that the chemical properties of indole derivatives, such as their lipophilicity, can influence their interaction with their environment .

属性

IUPAC Name |

N-ethyl-1-[2-(2-fluorophenoxy)acetyl]-2,3-dihydroindole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19FN2O3/c1-2-21-19(24)16-11-13-7-3-5-9-15(13)22(16)18(23)12-25-17-10-6-4-8-14(17)20/h3-10,16H,2,11-12H2,1H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHDPUTNJSPCRNK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1CC2=CC=CC=C2N1C(=O)COC3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19FN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-bromophenyl)-4-chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2690217.png)

![2-[methyl(prop-2-yn-1-yl)amino]-N-(2-methylcyclohexyl)acetamide](/img/structure/B2690220.png)

![2-[4-(2-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-N-ethylpyrimidin-4-amine](/img/structure/B2690223.png)

![4-[4-(Difluoromethyl)-3-methylpyrazol-1-yl]benzoic acid](/img/structure/B2690224.png)

![Tert-butyl 4-(4-chlorophenyl)-5-cyano-6-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-2-methyl-1,4-dihydropyridine-3-carboxylate](/img/structure/B2690225.png)

![5,6-Dimethyl-3-[2-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-2-oxoethyl]pyrimidin-4-one](/img/structure/B2690226.png)

![7-(2-ethoxyethyl)-3-methyl-8-[4-[(Z)-3-phenylprop-2-enyl]piperazin-1-yl]purine-2,6-dione](/img/structure/B2690227.png)

![N-methyl-2-[3-(3-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-phenylacetamide](/img/structure/B2690230.png)

![(Z)-methyl 2-(6-acetamido-2-((2-phenoxyacetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2690233.png)